N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a phenyl ring, which is further connected to a pyridine ring through a carbohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation reaction between 3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]benzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of reduced derivatives of the original compound.
Scientific Research Applications
N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-{3,5-DIBROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE]PYRIDINE-3-CARBOHYDRAZIDE is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the methoxy and pyridine groups provides a distinct set of properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H13Br2Cl2N3O2 |
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Molecular Weight |
558.0 g/mol |
IUPAC Name |
N-[(E)-[3,5-dibromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H13Br2Cl2N3O2/c21-15-6-14(10-26-27-20(28)12-2-1-5-25-9-12)19(17(22)7-15)29-11-13-3-4-16(23)8-18(13)24/h1-10H,11H2,(H,27,28)/b26-10+ |
InChI Key |
OPBCTTGFSOFUFN-NSKAYECMSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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